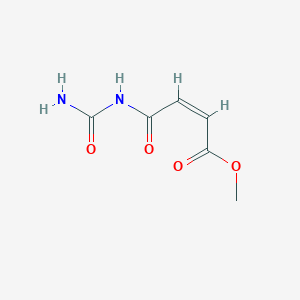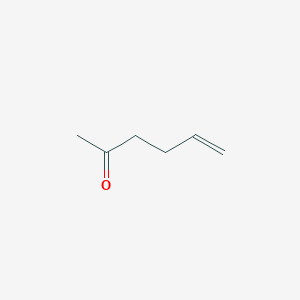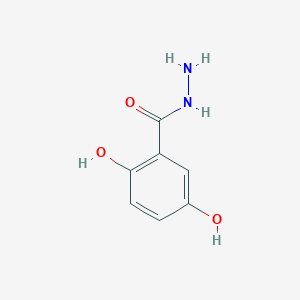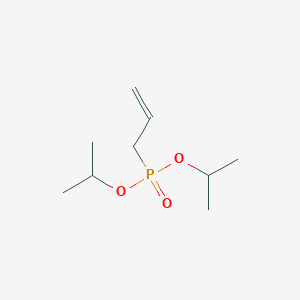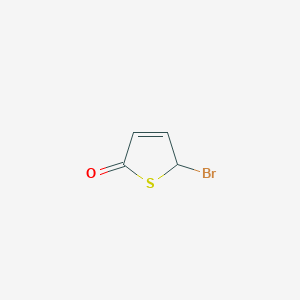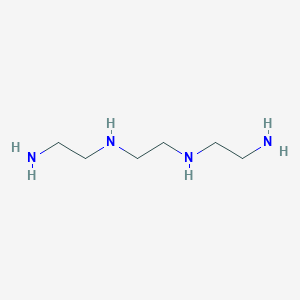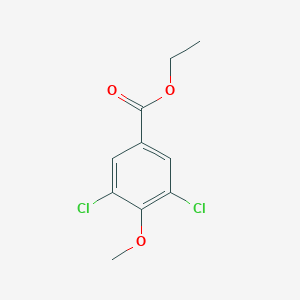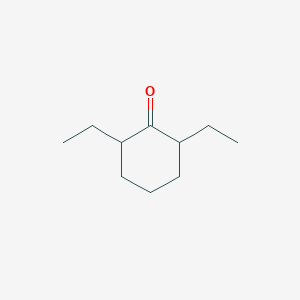
2,6-Diethylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethylcyclohexanone is an organic compound with a molecular formula of C10H18O. It is commonly used in the pharmaceutical industry as an intermediate for the synthesis of various drugs. This compound is a colorless liquid with a sweet odor and is soluble in water, ethanol, and ether.
Aplicaciones Científicas De Investigación
2,6-Diethylcyclohexanone has been extensively used in scientific research for various applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals such as anti-inflammatory drugs, antihistamines, and anticonvulsants. It also finds applications in the synthesis of fragrances, flavors, and other fine chemicals. Additionally, this compound has been used as a solvent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,6-Diethylcyclohexanone is not well understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of norepinephrine and dopamine. This results in an increase in the levels of these neurotransmitters, leading to a stimulant effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to have a stimulant effect on the central nervous system, leading to increased alertness, concentration, and energy levels. It has also been reported to have analgesic properties, making it useful in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Diethylcyclohexanone has several advantages and limitations for lab experiments. It is a versatile intermediate that can be used in the synthesis of various pharmaceuticals and fine chemicals. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which can make it difficult to use in aqueous reactions. Additionally, it is a hazardous chemical that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 2,6-Diethylcyclohexanone in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, it could be used as a starting material for the synthesis of new fragrances and flavors. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, which could lead to new applications and uses.
Conclusion
In conclusion, this compound is a versatile intermediate that finds applications in the synthesis of various pharmaceuticals and fine chemicals. It has a stimulant effect on the central nervous system and has analgesic properties, making it useful in pain management. However, it requires careful handling and disposal due to its hazardous nature. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2,6-Diethylcyclohexanone involves the reaction between cyclohexanone and ethylmagnesium bromide in the presence of a catalyst. The reaction takes place under anhydrous conditions and is carried out at low temperatures. The resulting product is then purified through distillation and recrystallization to obtain pure this compound.
Propiedades
Número CAS |
16519-68-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,6-diethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-8-6-5-7-9(4-2)10(8)11/h8-9H,3-7H2,1-2H3 |
Clave InChI |
CATGMLRVPMQRJQ-UHFFFAOYSA-N |
SMILES |
CCC1CCCC(C1=O)CC |
SMILES canónico |
CCC1CCCC(C1=O)CC |
Sinónimos |
2,6-Diethylcyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




